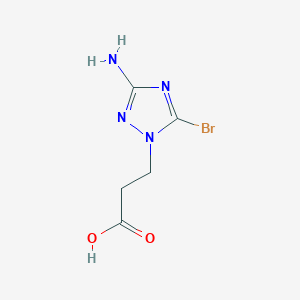

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Description

Properties

Molecular Formula |

C5H7BrN4O2 |

|---|---|

Molecular Weight |

235.04 g/mol |

IUPAC Name |

3-(3-amino-5-bromo-1,2,4-triazol-1-yl)propanoic acid |

InChI |

InChI=1S/C5H7BrN4O2/c6-4-8-5(7)9-10(4)2-1-3(11)12/h1-2H2,(H2,7,9)(H,11,12) |

InChI Key |

GECPQDDZJSBNIU-UHFFFAOYSA-N |

Canonical SMILES |

C(CN1C(=NC(=N1)N)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of aminoguanidine hydrochloride with succinic anhydride can lead to the formation of the triazole ring, followed by bromination to introduce the bromine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Succinic Anhydride and Aminoguanidine Route

-

Mechanism : Involves nucleophilic attack of aminoguanidine hydrochloride on succinic anhydride to form N-guanidinosuccinimide, followed by reaction with amines under microwave irradiation .

-

Advantages : High yield and regioselectivity, with microwave irradiation enhancing reaction rates and purity .

Copper-Catalyzed Cycloaddition

-

Mechanism : Copper(I) or copper(II) catalysts facilitate 1,3-dipolar cycloaddition between alkynes and azides, forming triazoles. Temperature regulation influences product distribution (e.g., bis-triazoles vs. alkynyl-triazoles) .

-

Role of Bromine : Substitution at the 5-position enhances electrophilicity, enabling further synthetic modifications.

Oxidative Cyclization

-

Mechanism : Ceric ammonium nitrate (CAN) acts as a Lewis acid and oxidant, promoting cyclization of amidrazones or hydrazones to form 1,2,4-triazoles .

-

Conditions : Conducted in polyethylene glycol (PEG) with yields up to 97% .

Table 1: Synthesis Methods Comparison

| Method | Key Reagents | Conditions | Yield Range |

|---|---|---|---|

| Succinic Anhydride | Succinic anhydride, aminoguanidine | Microwave irradiation | High |

| Copper-Catalyzed | Alkynes, azides, Cu catalysts | Temperature control | Moderate |

| Oxidative Cyclization | CAN, amidrazones | PEG solvent | 61–97% |

Chemical Reactivity

The compound’s reactivity stems from its functional groups: amino (NH₂) , bromine (Br) , and carboxylic acid (COOH) .

Electrophilic Substitution (Bromine)

-

Mechanism : The bromine atom at the 5-position of the triazole ring undergoes electrophilic substitution, enabling nucleophilic attack by amines, alcohols, or thiols .

-

Applications : Facilitates functionalization for medicinal chemistry (e.g., enzyme inhibitors).

Nucleophilic Attack (Amino Group)

-

Mechanism : The amino group acts as a nucleophile, reacting with electrophiles like carbonyl compounds or halides .

-

Example : Potential coupling with acyl chlorides or aldehydes to form amides or imines.

Decarboxylation (Carboxylic Acid)

-

Mechanism : Under acidic or thermal conditions, the propanoic acid moiety undergoes decarboxylation, forming a ketone or aldehyde.

-

Impact : Alters solubility and bioavailability, affecting biological activity.

Table 2: Functional Group Reactivity

| Functional Group | Reaction Type | Products/Outcome |

|---|---|---|

| Bromine (Br) | Electrophilic substitution | Functionalized triazoles |

| Amino (NH₂) | Nucleophilic attack | Amides, imines, or coupled derivatives |

| Carboxylic Acid | Decarboxylation | Ketones/aldehydes, reduced solubility |

Analytical and Structural Characterization

Key techniques for analyzing reactivity and structure include:

Spectroscopic Methods

-

Infrared (IR) spectroscopy : Identifies functional groups (e.g., NH stretch for amino, C=O for carboxylic acid).

-

Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity and tautomerism in triazole rings .

X-ray Crystallography

Scientific Research Applications

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

Biological Research: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The amino and bromine substituents can enhance binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Table 1: Key Properties of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic Acid and Related Compounds

<sup>*</sup>LogP values predicted using XLogP3 () or inferred from substituent contributions.

<sup>†</sup>Solubility trends inferred from substituent polarity.

Key Observations:

Bromine vs. Chlorine Substitution: Bromine increases molecular weight and lipophilicity compared to chlorine (e.g., 220.02 vs.

Amino Group Impact: The amino group in the target compound balances bromine-induced hydrophobicity, likely improving solubility relative to the non-amino bromo analog (e.g., 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid) .

Steric and Electronic Effects: The 5-bromo substituent may sterically hinder interactions at the triazole core, while the 3-amino group could facilitate hydrogen bonding with biological targets .

Biological Activity

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a compound belonging to the triazole family, which is known for its diverse biological activities. The presence of the amino and bromo substituents on the triazole ring enhances its reactivity and potential interactions with various biological targets. This article explores the biological activity of this compound, synthesizing findings from various studies.

The molecular formula of this compound is C5H8BrN5O2, with a molecular weight of approximately 232.06 g/mol. The structure includes a triazole ring that plays a crucial role in its biological activity.

Antimicrobial Activity

Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that 3-amino-substituted triazoles can inhibit the growth of certain bacterial strains due to their ability to interfere with cellular processes .

Table 1: Summary of Antimicrobial Activity

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | E. coli | Inhibitory |

| This compound | S. aureus | Moderate |

| This compound | C. albicans | Effective |

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential. The unique structure allows these compounds to interact with various enzymes and receptors involved in cancer progression. For example, studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways .

Case Study: Anticancer Effects

A study highlighted the effectiveness of triazole compounds in inhibiting tumor growth in animal models. The administration of this compound resulted in a significant reduction in tumor size compared to control groups .

The biological activity of this compound can be attributed to:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.

- Interference with DNA Synthesis: Triazoles can interfere with nucleic acid synthesis by mimicking nucleotide structures.

Structure–Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of triazole compounds. For instance:

- Amino Group: Enhances solubility and interaction with biological targets.

- Bromo Substituent: May increase antimicrobial potency by enhancing binding affinity to target sites .

Table 2: Structure–Activity Relationship

| Functional Group | Effect on Activity |

|---|---|

| Amino Group | Increased solubility and reactivity |

| Bromo Substituent | Enhanced binding affinity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the triazole ring. For example, bromination at the 5-position of 1,2,4-triazole derivatives can be achieved using bromine or N-bromosuccinimide under reflux conditions. Subsequent coupling with propanoic acid derivatives requires careful control of stoichiometry and temperature. Optimization may involve adjusting solvent systems (e.g., ethanol or acetic acid) and catalysts (e.g., NaBH3CN for reductive amination) to improve yields. Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer : Structural validation relies on ¹H/¹³C NMR to confirm proton environments and carbon frameworks, IR spectroscopy to identify functional groups (e.g., NH₂, COOH), and elemental analysis to verify stoichiometry. Mass spectrometry (MS) further confirms molecular weight. For crystalline derivatives, X-ray diffraction (XRD) may resolve ambiguities in regiochemistry, as seen in related triazole-thione structures .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using methanol, ethanol, or mixed solvents (e.g., methanol/water) is common. Chromatography (silica gel or HPLC) may be needed for complex mixtures. Acid-base extraction can isolate the propanoic acid moiety by exploiting pH-dependent solubility .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the triazole ring) influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substitutions at the 3-amino or 5-bromo positions. For instance, replacing bromine with chlorine or methyl groups alters electronic properties, impacting binding affinity. Preliminary bioassays (e.g., antimicrobial or enzyme inhibition assays) should compare IC₅₀ values across analogs. Computational docking studies (e.g., using AutoDock) can predict interactions with biological targets .

Q. What strategies mitigate contradictions in reported biological data for triazole-propanoic acid derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or purity. Standardize protocols by:

- Using USP reference standards for calibration.

- Validating purity via orthogonal methods (e.g., HPLC + NMR).

- Replicating assays under controlled conditions (e.g., fixed temperature, buffer systems).

Cross-referencing with crystallographic data (e.g., bond angles in triazole rings) can clarify conformational impacts on activity .

Q. How can computational tools streamline the design of novel derivatives with enhanced stability?

- Methodological Answer : Retrosynthetic AI platforms (e.g., BenchChem’s Pistachio/Reaxys models) predict feasible routes and stability-enhancing modifications. For example:

- Introducing electron-withdrawing groups (e.g., -NO₂) at the 5-position to improve oxidative stability.

- Simulating degradation pathways (e.g., hydrolysis) using DFT calculations to identify labile bonds.

Validate predictions with accelerated stability testing (40°C/75% RH for 6 months) .

Q. What mechanistic insights explain the compound’s reactivity in coupling reactions?

- Methodological Answer : The triazole ring’s electron-deficient nature facilitates nucleophilic substitution at the 1-position. Bromine at the 5-position further activates the ring toward cross-coupling (e.g., Suzuki-Miyaura). Mechanistic studies using kinetic isotope effects (KIE) or in-situ IR can track intermediate formation. For example, monitoring the disappearance of -NH₂ signals in real-time NMR reveals rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.